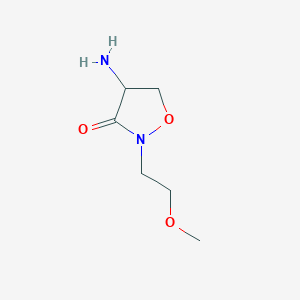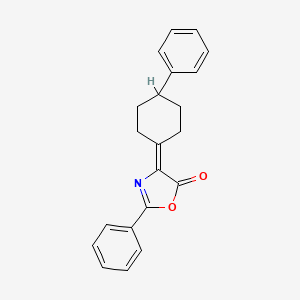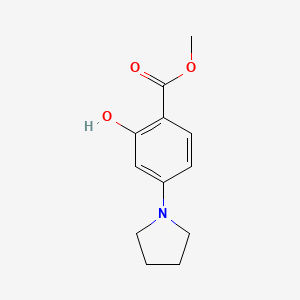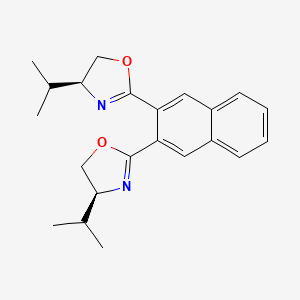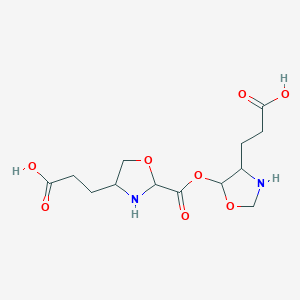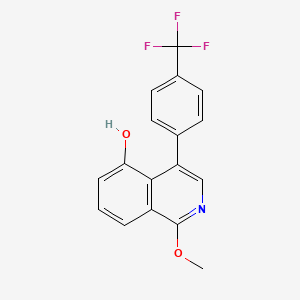
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosyl-1,2-dihydroquinolin-7-ol is a heterocyclic compound belonging to the quinoline family. It has the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the dihydroquinoline ring, and a hydroxyl group at the 7th position of the quinoline ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tosyl-1,2-dihydroquinolin-7-ol can be synthesized through several methods. One common synthetic route involves the reaction of 7-hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for about 30 minutes . The reaction mixture is then cooled, acidified, and extracted to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 1-Tosyl-1,2-dihydroquinolin-7-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Tosyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The dihydroquinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Tosyl-1,2-dihydroquinolin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Tosyl-1,2-dihydroquinolin-7-ol involves its interaction with various molecular targets and pathways. The tosyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The hydroxyl group at the 7th position can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. The dihydroquinoline ring structure provides a stable framework for further chemical modifications.
Comparación Con Compuestos Similares
1-Tosyl-1,2-dihydroquinolin-7-ol can be compared with other similar compounds such as:
7-Hydroxyquinoline: Lacks the tosyl group, making it less reactive in certain chemical reactions.
1-Tosyl-1,2,3,4-tetrahydroquinoline: Contains a fully saturated quinoline ring, which affects its chemical properties and reactivity.
3-Acetylquinoline: Has an acetyl group instead of a tosyl group, leading to different reactivity and applications
These comparisons highlight the unique features of 1-Tosyl-1,2-dihydroquinolin-7-ol, such as its enhanced reactivity due to the presence of the tosyl group and its potential for diverse chemical modifications.
Propiedades
Número CAS |
333383-93-0 |
|---|---|
Fórmula molecular |
C16H15NO3S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2H-quinolin-7-ol |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h2-9,11,18H,10H2,1H3 |
Clave InChI |
YCQDXWIXRWIUHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


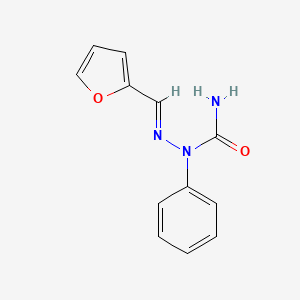
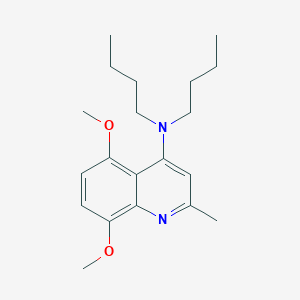

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

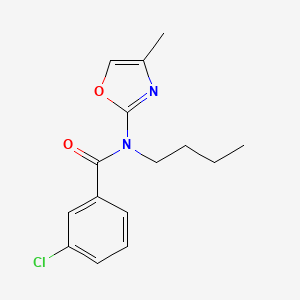
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
